molecular formula C21H18N4O B2996583 N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2185590-78-5

N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2996583
CAS No.: 2185590-78-5
M. Wt: 342.402
InChI Key: UEGDIIPDWRIYDA-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to an indole acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.

    Indole Acetamide Formation: The indole acetamide can be synthesized by reacting indole with acetic anhydride, followed by amidation.

    Coupling Reaction: The final step involves coupling the bipyridine moiety with the indole acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the bipyridine moiety.

    Substitution: The compound can undergo substitution reactions, especially at the bipyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the bipyridine moiety.

    Substitution: Halogenated derivatives of the bipyridine and indole rings.

Scientific Research Applications

Chemistry

In chemistry, N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide is used as a ligand in coordination chemistry due to its ability to bind to metal ions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of its interactions with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, while the indole acetamide structure can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridylmethyl)-2-(1H-indol-3-yl)acetamide
  • N-(4-pyridylmethyl)-2-(1H-indol-3-yl)acetamide
  • N-(3-pyridylmethyl)-2-(1H-indol-3-yl)acetamide

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(9-18-14-24-20-6-2-1-5-19(18)20)25-11-15-8-17(13-23-10-15)16-4-3-7-22-12-16/h1-8,10,12-14,24H,9,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDIIPDWRIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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